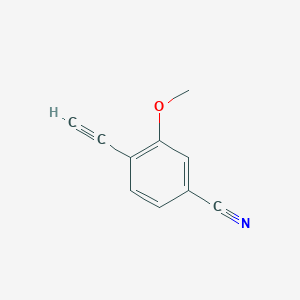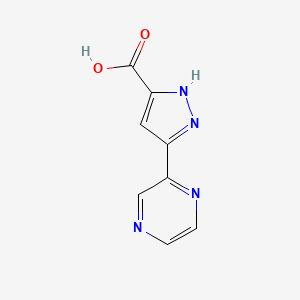
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a pyrazine ring and a carboxylic acid group. It is commonly used in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield pyrazole-3-carboxylic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to bind to specific biological targets, making it valuable in drug discovery and development .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors and altering their function . These interactions lead to changes in cellular processes, which can result in therapeutic effects .
Comparison with Similar Compounds
- 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid
- 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
- 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNDMKZOCJVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587734 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029108-75-5 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
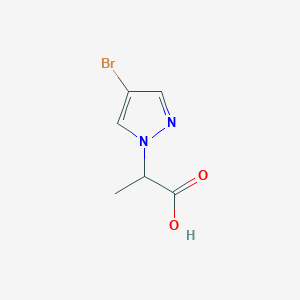
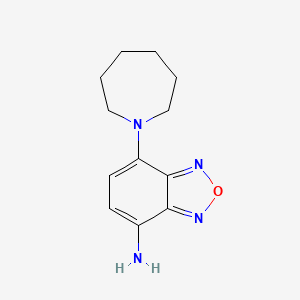


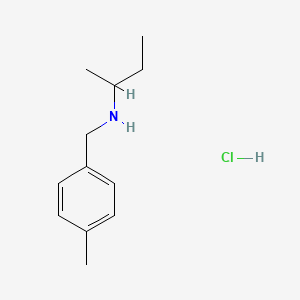
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

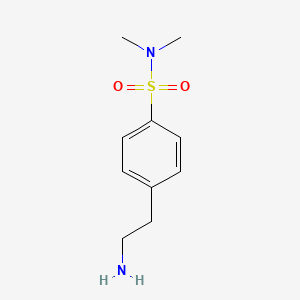
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

